1-(2,5-Dimethylphenyl)ethanamine
Description
1-(2,5-Dimethylphenyl)ethanamine is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol . Its structure features a phenyl ring substituted with methyl groups at the 2- and 5-positions, linked to an ethanamine moiety. The compound is listed under CAS number 91251-26-2 and is available as a hydrochloride salt (CID 4991344) .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407309 | |
| Record name | 1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-26-2 | |
| Record name | 1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. As a derivative of phenethylamine, it may interact with neurotransmitter receptors and enzymes, influencing biological processes. detailed studies on its specific mechanism of action are limited.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a broader class of 2,5-disubstituted phenethylamines , which include both research chemicals and controlled substances. Key analogs and their properties are summarized below:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences from Target Compound |
|---|---|---|---|---|---|
| 1-(2,5-Dimethylphenyl)ethanamine | 2-Me, 5-Me | C₁₀H₁₅N | 149.24 | 91251-26-2 | Baseline structure |
| 2C-E (2C-Ethanamine) | 2-OMe, 5-OMe, 4-Et | C₁₂H₁₉NO₂ | 209.28 | 7509 (DEA) | Methoxy groups at 2,5; ethyl at 4 |
| 2C-D | 2-OMe, 5-OMe, 4-Me | C₁₁H₁₇NO₂ | 195.21 | 7508 (DEA) | Methoxy groups at 2,5; methyl at 4 |
| 2C-C | 2-OMe, 5-OMe, 4-Cl | C₁₀H₁₄ClNO₂ | 215.68 | 88441-14-5 | Methoxy groups at 2,5; chlorine at 4 |
| 2C-I | 2-OMe, 5-OMe, 4-I | C₁₀H₁₄INO₂ | 307.13 | 69587-11-7 | Methoxy groups at 2,5; iodine at 4 |
| 1-(2,5-Dichlorophenyl)ethanamine | 2-Cl, 5-Cl | C₈H₉Cl₂N | 190.08 | 603945-51-3 | Chlorine substituents at 2,5 |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (2C series) are electron-donating, enhancing resonance stabilization of the aromatic ring, while methyl groups (target compound) provide weaker inductive effects. Halogen-substituted analogs (e.g., 2C-C, 2C-I) introduce electron-withdrawing effects, altering electronic distribution and receptor binding .
Pharmacological and Legal Status
- This compound: Not explicitly listed as a controlled substance in the provided legislative documents (e.g., U.S. DEA schedules or state bills) . This suggests it may be used in research or industrial applications without current restrictions.
- 2C Series (2C-E, 2C-D, etc.): Classified as Schedule I substances under U.S. federal law due to their psychedelic properties, acting as serotonin 5-HT₂A receptor agonists . These compounds are associated with hallucinogenic effects at doses as low as 10–25 mg .
- Halogenated Analogs (e.g., 2C-C, 2C-I) : Increased molecular weight and lipophilicity from halogens may prolong metabolic half-lives, contributing to their potency and duration of action .
Biological Activity
1-(2,5-Dimethylphenyl)ethanamine, also known as (1S)-1-(2,5-dimethylphenyl)ethanamine , is a chiral amine compound with significant biological activity. Its molecular formula is C10H15N, and it has a molecular weight of approximately 149.23 g/mol. The compound's structure includes an ethanamine backbone substituted with a 2,5-dimethylphenyl group, which contributes to its unique pharmacological properties.
The primary biological activity of this compound is attributed to its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . Activation of TAAR1 influences dopaminergic signaling pathways, which can be beneficial in treating conditions associated with dopamine dysregulation, such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) .
Key Findings
- Dopaminergic Modulation : Research indicates that this compound can modulate dopaminergic activity, potentially reducing hyperlocomotion in dopamine transporter knockout rats. This suggests its potential utility in neuropsychiatric disorders .
- Stereochemistry : The chiral nature of the compound means that its enantiomers may exhibit different biological activities. For instance, the (R)-enantiomer has been noted for its stimulant properties and interactions with neurotransmitter systems .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| TAAR1 Agonism | Modulates dopaminergic signaling pathways; potential therapeutic effects on ADHD and schizophrenia. |
| Neurotransmitter Interaction | Influences release and uptake of neurotransmitters such as dopamine and serotonin. |
| Stimulant Properties | Exhibits stimulant-like effects similar to amphetamines; further studies are needed to elucidate its full pharmacological profile. |
Case Studies and Research Findings
Several studies have explored the implications of this compound in various contexts:
- Neuropharmacological Studies : In animal models, the compound demonstrated a significant reduction in hyperactivity when administered, indicating its potential role in managing symptoms related to dopamine dysregulation .
- Comparative Analysis : Similar compounds were analyzed to understand the specificity of receptor interactions. For example:
- (R)-1-(2,5-dimethylphenyl)ethanamine hydrochloride was studied for its binding affinity to various receptors associated with neurotransmission .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. These methods highlight the versatility of synthetic approaches in obtaining this compound and its derivatives:
- Reductive Amination : This method involves the reaction of an appropriate ketone with ammonia or an amine in the presence of a reducing agent.
- Alkylation Reactions : Alkylating agents can be used to introduce the dimethylphenyl group onto the ethanamine backbone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
